2-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl fluoride is a complex organic compound that features a pyrrolidine ring attached to a sulfonyl group, which is further connected to a benzenesulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl fluoride typically involves the reaction of pyrrolidine with benzenesulfonyl fluoride under controlled conditions. The reaction is often facilitated by the presence of a base, such as triethylamine, which helps in the deprotonation of pyrrolidine, making it more nucleophilic. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonates: Formed through substitution reactions with alcohols.
Sulfonic Acids: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Scientific Research Applications
2-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active site serine residues of enzymes, leading to irreversible inhibition. This interaction disrupts the normal function of the enzyme, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Benzenesulfonyl Chloride: Similar in structure but with a chloride group instead of fluoride.
Sulfonyl Fluorides: A broader class of compounds with similar reactivity.
Uniqueness
2-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl fluoride is unique due to the combination of its pyrrolidine ring and sulfonyl fluoride group, which imparts specific reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S2/c11-17(13,14)9-5-1-2-6-10(9)18(15,16)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBDMYPZHDZTNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.